(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core linked to a cyanophenyl group through a propenamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with Cyanophenyl Group: The chromene core is then coupled with a cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the chromene-cyanophenyl intermediate and an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the chromene core.
Reduction: Saturated amide derivatives.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives:
Biology
Biological Activity Studies: Due to its chromene core, the compound may exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Material Science: The compound may find applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide would depend on its specific biological activity. Generally, chromene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The compound may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a cyano group.
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
The presence of the cyano group in (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide may confer unique electronic properties and reactivity compared to its analogs
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-16-6-1-3-7-17(16)21-19(22)10-9-14-11-15-5-2-4-8-18(15)23-13-14/h1-11H,13H2,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWIGHMFLKCFS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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